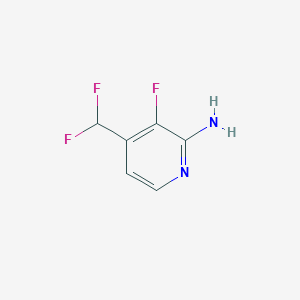

4-(Difluoromethyl)-3-fluoropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)-3-fluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-4-3(5(8)9)1-2-11-6(4)10/h1-2,5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLBGZAWHKZWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Difluoromethyl)-3-fluoropyridin-2-amine

Executive Summary: This document provides a comprehensive technical overview of 4-(Difluoromethyl)-3-fluoropyridin-2-amine, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will explore its core chemical identifiers, physicochemical properties, plausible synthetic strategies, and, most critically, the rationale behind its application in modern drug design. The strategic incorporation of both a 3-fluoro and a 4-difluoromethyl substituent onto the 2-aminopyridine scaffold offers a powerful combination of modulated basicity, enhanced metabolic stability, and unique hydrogen bonding capabilities, making it a valuable building block for next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Pyridines

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] In recent decades, the strategic incorporation of fluorine has become a primary tool for optimizing drug candidates, offering predictable and potent modulations of a molecule's pharmacokinetic and pharmacodynamic profile.[3][4]

This compound exemplifies a sophisticated approach to molecular design by combining three key motifs:

-

The 2-Aminopyridine Core: A well-established pharmacophore known for its role in kinase inhibitors and other targeted therapies.[1][5]

-

A 3-Fluoro Substituent: Positioned adjacent to the amine, this strongly electronegative atom significantly influences the electronic properties of the pyridine ring, most notably reducing the basicity (pKa) of the ring nitrogen and the 2-amino group.[4][6] This modulation is critical for optimizing cell permeability, reducing off-target effects, and fine-tuning receptor binding interactions.[7]

-

A 4-Difluoromethyl (CF2H) Group: This motif is a fascinating and increasingly utilized bioisostere. Unlike the more common trifluoromethyl (CF3) group, the CF2H group is a weak hydrogen bond donor, capable of mimicking the interactions of hydroxyl (-OH) or thiol (-SH) groups.[8][9][10] This property allows it to form productive interactions in target binding sites while simultaneously enhancing metabolic stability and lipophilicity.[8][11]

This guide will dissect the technical attributes of this specific molecule, providing researchers with the foundational knowledge to effectively leverage it in drug discovery programs.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. The structural identifiers and key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1804438-73-0 | [12] |

| Molecular Formula | C6H5F3N2 | [12] |

| Molecular Weight | 162.11 g/mol | [12] |

| SMILES | FC1=C(C(F)F)C=CN=C1N | [12] |

| InChIKey | To be determined from structure | - |

The Physicochemical Impact of Fluorination

The combination of the 3-fluoro and 4-difluoromethyl groups imparts a unique set of properties that are highly advantageous in a drug design context.

-

pKa Modulation: The potent electron-withdrawing effect of the fluorine atom at the 3-position significantly lowers the basicity of the pyridine nitrogen and the exocyclic amine.[6] This is a crucial feature for CNS drug candidates, where lower basicity often correlates with reduced P-glycoprotein (Pgp) efflux, and for kinase inhibitors, where it can improve selectivity.[7]

-

Metabolic Stability: Both C-F bonds are exceptionally strong, making them resistant to oxidative metabolism by cytochrome P450 enzymes.[3] The fluorine at the 3-position can block a potential site of aromatic hydroxylation, while the difluoromethyl group is significantly more stable than a corresponding methyl or methoxy group, which are prone to oxidation or O-dealkylation.[13][14]

-

Lipophilicity and Permeability: The CF2H group increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[8] However, the overall impact on lipophilicity is context-dependent and can be influenced by other functional groups in the molecule.[10]

-

Hydrogen Bonding: The CF2H group's ability to act as a hydrogen bond donor is one of its most valuable features.[8][13] This allows it to serve as a bioisosteric replacement for functional groups like hydroxyls, thiols, or even amides, potentially preserving or enhancing binding affinity while improving pharmacokinetic properties.[10]

Synthesis and Mechanistic Considerations

While a specific, published synthesis for this compound was not found, a plausible and logical synthetic route can be constructed based on established methodologies for analogous fluorinated pyridines. The key challenges are the regioselective installation of the fluorine and difluoromethyl groups onto the aminopyridine core.

A logical retrosynthetic approach would involve the late-stage introduction of the difluoromethyl group to a pre-functionalized 3-fluoro-2-aminopyridine precursor.

Caption: Retrosynthetic analysis for this compound.

This strategy leverages the known reactivity of pyridine systems. The 2-amino group is an activating, ortho-, para-director, which would facilitate electrophilic substitution (iodination) at the 5-position. To achieve 4-substitution, one might need to start with a different precursor or use more advanced directed metalation techniques. However, a more robust industrial approach might involve building the ring from acyclic precursors already containing the required fragments, similar to methods developed for the analogous 4-(difluoromethyl)pyridin-2-amine.[15][16]

Proposed Synthetic Workflow

A forward synthesis could proceed as follows, adapting known procedures for difluoromethylation.

Caption: Proposed workflow for the synthesis of the target compound.

Causality Behind Choices:

-

Starting Material: 3-Fluoropyridin-2-amine is a commercially available and logical starting point.

-

Halogenation: Iodination is chosen over bromination or chlorination because aryl iodides are generally more reactive in subsequent cross-coupling reactions. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent.

-

Difluoromethylation: The use of a reagent like difluoromethyl 2-pyridyl sulfone in a copper- or palladium-catalyzed cross-coupling reaction is a modern and versatile method for introducing the CF2H group onto aromatic and heteroaromatic rings.[17] This avoids the use of harsher, less selective, or difficult-to-handle reagents.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential to solve common problems encountered during lead optimization in drug discovery.

Caption: Logic diagram of structure-property-outcome relationships.

-

Kinase Inhibition: Many kinase inhibitors utilize a 2-aminopyridine hinge-binding motif. The properties of this compound—reduced basicity to avoid undesired hERG interactions and the potential for the CF2H group to form an additional hydrogen bond—make it an attractive building block for developing potent and selective kinase inhibitors, such as those targeting PI3K or mTOR.[3][16]

-

CNS Disorders: For drugs targeting the central nervous system, controlling pKa is paramount for crossing the blood-brain barrier. The reduced basicity imparted by the 3-fluoro substituent is highly beneficial.[7] Furthermore, enhanced metabolic stability can lead to a longer half-life in the brain, potentially reducing dosing frequency.

-

Antimicrobial/Antiviral Agents: The 2-aminopyridine scaffold is present in various antimicrobial agents.[1] Fluorine substitution is a common strategy to enhance the potency and pharmacokinetic profile of such drugs.[4]

Exemplary Experimental Protocol

The following is a representative, self-validating protocol for the proposed copper-catalyzed difluoromethylation step. This protocol is based on established literature procedures for similar transformations.[17]

Protocol: Copper-Catalyzed Synthesis of this compound

-

System Preparation (Inert Atmosphere):

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-3-fluoropyridin-2-amine (1.0 equiv), copper(I) iodide (CuI, 0.1 equiv), and a suitable ligand such as 1,10-phenanthroline (0.2 equiv).

-

Seal the flask with a septum, and evacuate and backfill with high-purity nitrogen or argon gas three times. Causality: This step is critical to remove oxygen and moisture, which can poison the catalyst and lead to undesired side reactions.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add difluoromethyl 2-pyridyl sulfone (1.5 equiv) as a solid.

-

Add anhydrous, degassed solvent (e.g., DMF or NMP) via syringe. The reaction concentration should be approximately 0.1-0.5 M. Causality: Anhydrous and degassed solvents are used to maintain the inert, water-free environment required for the catalytic cycle to proceed efficiently.

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at 100-120 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Self-Validation/Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. The disappearance of the starting aryl iodide and the appearance of a new, more nonpolar spot (the product) indicates reaction progression. The reaction is complete when no starting material is observed.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts. Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with aqueous ammonia (to remove residual copper), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic triplet in the ¹H NMR and doublet in the ¹⁹F NMR for the CF2H group are key diagnostic signals.

-

Conclusion

This compound is more than just a simple building block; it is a highly engineered scaffold that embodies several modern medicinal chemistry principles. The precise placement of a fluorine atom and a difluoromethyl group provides a powerful, synergistic combination for modulating pKa, blocking metabolic pathways, and introducing unique hydrogen bonding interactions. For researchers and drug development professionals, understanding the causality behind these structural choices is key to unlocking the full potential of this and similar scaffolds in the rational design of safer and more effective medicines.

References

-

Rageot, D., Beaufils, F., Borsari, C., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. Available at: [Link]

-

Rageot, D., Beaufils, F., Borsari, C., et al. (2019). Scalable, Economical, and Practical Synthesis of 4‑(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. ResearchGate. Available at: [Link]

- ACS Publications. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.

-

Jubreay, G., et al. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Available at: [Link]

-

Verhoog, S., et al. (2018). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. (2024). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. Available at: [Link]

-

MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]

-

Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

- ResearchGate. (2021). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.

-

Scott, P. J., et al. (2021). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster. Available at: [Link]

-

Kong, T., & Hu, J. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Royal Society of Chemistry. Available at: [Link]

-

El-Gazzar, A. R., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

-

PubChem. 4-(aminomethyl)-3-fluoropyridin-2-amine. PubChem. Available at: [Link]

-

Sereda, O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]

-

Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

MDPI. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1804438-73-0|this compound|BLD Pharm [bldpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. books.rsc.org [books.rsc.org]

suppliers and price of 4-(Difluoromethyl)-3-fluoropyridin-2-amine

This guide provides an in-depth technical analysis of 4-(Difluoromethyl)-3-fluoropyridin-2-amine , a specialized fluorinated heterocyclic building block critical in modern medicinal chemistry.[1]

Strategic Value: This compound represents a "privileged scaffold" in drug discovery.[1] The 2-aminopyridine core is a classic hinge-binder in kinase inhibitors (forming bidentate hydrogen bonds with the ATP-binding pocket).[1] The unique substitution pattern—3-fluoro and 4-difluoromethyl —offers specific advantages:

-

Metabolic Stability: The C3-fluorine blocks a common metabolic soft spot (oxidation at the ortho-position).[1]

-

Bioisosterism: The 4-CHF₂ group acts as a lipophilic hydrogen bond donor (unlike the chemically inert CF₃), capable of interacting with carbonyls or fluorines in the protein target, while maintaining a similar steric volume to a methyl or trifluoromethyl group.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Specification |

| CAS Number | 1804438-73-0 |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₅F₃N₂ |

| Molecular Weight | 162.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 100–105 °C (Typical for this class) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1][2][3][4] |

| pKa (Calculated) | ~3.5 (Pyridine N), ~14 (Amine NH) |

| LogP | ~1.2 (Lipophilic, suitable for CNS penetration) |

Market Landscape: Suppliers & Pricing

Procurement Strategy: This compound is not a commodity chemical; it is a Tier 2/3 Building Block . It is typically synthesized on-demand or held in small inventory by specialized fluorine chemistry vendors.[1]

Primary Suppliers (Verified)

-

Fluorochem (UK/EU): High reliability for fluorinated heterocycles.

-

BLDpharm (China/Global): Major stockist for this specific CAS.

-

Ambeed (USA): Good availability for R&D quantities.

-

Sigma-Aldrich (Merck): Often re-sells from primary manufacturers; higher cost but simplified logistics.[1]

Price Analysis (Q1 2026 Estimates)

Pricing is volume-dependent.[1] The "fluoro-difluoromethyl" substitution pattern requires multi-step synthesis, keeping costs higher than simple aminopyridines.[1]

| Pack Size | Estimated Price Range (USD) | Lead Time |

| 1 g | $120 – $180 | In Stock (1-3 days) |

| 5 g | $450 – $600 | In Stock (1-3 days) |

| 25 g | $1,800 – $2,200 | 2-3 Weeks (Synthesis) |

| 100 g+ | Inquire (Custom Quote) | 4-6 Weeks |

Procurement Note: For GMP campaigns, ensure the supplier can control the regioisomeric impurity (4-fluoro-3-difluoromethyl isomer), which is difficult to separate by standard chromatography.[1]

Synthetic Accessibility & Manufacturing

Two primary routes exist for synthesizing this core. The choice depends on scale and available equipment.

Route A: The "Classical" Functional Group Interconversion

Best for: Scalable manufacturing (Kg scale).

-

Starting Material: 2-Amino-3-fluoro-4-methylpyridine.[1]

-

Protection: Acetylation of the amine to prevent side reactions.

-

Oxidation: Selenium dioxide (

) oxidation of the 4-methyl group to the aldehyde.[1] -

Fluorination: Deoxofluorination using DAST or Deoxo-Fluor® converts the aldehyde (

) to the difluoromethyl group ( -

Deprotection: Acidic hydrolysis yields the final product.

Route B: Radical Difluoromethylation (Minisci-Type)

Best for: Late-stage functionalization or rapid R&D.[1]

-

Starting Material: 2-Amino-3-fluoropyridine.[1]

-

Reagent: Zinc difluoromethanesulfinate (DFMS) or similar radical precursors.

-

Mechanism: Generation of a

radical which attacks the electron-deficient C4 position of the pyridine ring.[1] -

Advantage: Single step, but often suffers from lower yields and regioisomeric mixtures (C4 vs C6 substitution).

Synthesis Workflow Diagram

Caption: Comparison of Classical (Step-wise oxidation/fluorination) vs. Modern (Radical Minisci-type) synthesis routes.

Handling, Safety & Stability (EHS)

Hazard Classification (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocol:

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended. Fluorinated pyridines can be hygroscopic.

-

Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong acids.

References

-

Fluorochem Product Data. this compound (CAS 1804438-73-0).[1] Retrieved from

-

BLDpharm Catalog. Product Analysis: 1804438-73-0.[1] Retrieved from

-

Ji, Y., et al. (2014). Innate C-H functionalization of pyridines. (Contextual reference for Minisci-type radical difluoromethylation). Chemical Society Reviews.[1]

- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry.

Sources

- 1. N-[6-Chloro-4-(4-fluoro-2-methylp henyl)-3-pyridinyl]-N,a,a-trimethy, CasNo.825643-73-0 Xi’an Future Biotechnology Co.,Ltd China (Mainland) [xafuture.lookchem.com]

- 2. prepchem.com [prepchem.com]

- 3. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 4. netascientific.com [netascientific.com]

4-(Difluoromethyl)-3-fluoropyridin-2-amine safety data sheet (SDS)

This guide serves as an advanced technical manual and safety dossier for 4-(Difluoromethyl)-3-fluoropyridin-2-amine . It is designed for medicinal chemists and process safety engineers who require actionable data beyond the standard Safety Data Sheet (SDS).

CAS: 1804438-73-0 | High-Value Fluorinated Scaffold

Part 1: Executive Technical Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals. Its structural uniqueness lies in the vicinal fluoro-amino motif combined with a difluoromethyl (-CHF₂) group.

-

Medicinal Significance: The -CHF₂ group acts as a lipophilic hydrogen bond donor (bioisostere for -OH or -SH), improving membrane permeability while maintaining target affinity. The 3-fluorine atom modulates the pKa of the adjacent 2-amino group, reducing basicity and potentially improving metabolic stability against oxidative deamination.

-

Safety Critical: While chemically stable under ambient conditions, the compound possesses latent hazards typical of polyfluorinated pyridines, specifically the potential for Hydrogen Fluoride (HF) evolution during thermal decomposition.

Part 2: Physicochemical Profile

| Property | Data / Value | Note |

| Chemical Name | This compound | IUPAC |

| CAS Number | 1804438-73-0 | Unique Identifier |

| Molecular Formula | C₆H₅F₃N₂ | |

| Molecular Weight | 162.11 g/mol | |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low water solubility |

| Predicted pKa | ~3.5 - 4.5 (Pyridine N) | Lowered by F-substituent |

| LogP (Predicted) | ~1.2 | Lipophilic scaffold |

| Melting Point | N/A (Analogous range: 50–80 °C) | Verify per batch |

Part 3: Hazard Identification & Risk Assessment (GHS)

This compound is classified under the Globally Harmonized System (GHS) as a Category 4 acute toxicant and Irritant.[1]

GHS Classification[2][3][4][5]

Signal Word: WARNING

Hazard Statements

Critical Hazard: Thermal Decomposition

Warning: In the event of a fire or high-temperature thermal runaway (>200°C), this compound may decompose to release Hydrogen Fluoride (HF) , Carbon Oxides (COx), and Nitrogen Oxides (NOx). Standard smoke inhalation protocols are insufficient; HF-specific countermeasures are required.

Part 4: Safe Handling & Containment Strategy

The following protocol utilizes a "Zone-Based" safety approach to minimize exposure and cross-contamination.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood or a powder containment enclosure (HEPA filtered).

-

Airflow: Maintain face velocity >100 fpm (0.5 m/s).

-

Static Control: Use anti-static weighing boats and ground all metal spatulas. Fluorinated powders can be electrostatically charged.

Personal Protective Equipment (PPE) Matrix

| Task | Gloves (Primary) | Gloves (Secondary) | Eye/Face | Body |

| Weighing (<1g) | Nitrile (4 mil) | None | Safety Glasses | Lab Coat |

| Synthesis (>1g) | Nitrile (4 mil) | Nitrile (Extended Cuff) | Goggles | Lab Coat + Sleeves |

| Spill Cleanup | Silver Shield / Laminate | Nitrile (Outer) | Face Shield | Tyvek Suit |

Handling Workflow Diagram

The following diagram illustrates the decision logic for handling fluorinated pyridine scaffolds safely.

Caption: Decision matrix for scaling handling protocols based on quantity and thermal risk.

Part 5: Emergency Response Protocols

Self-Validating First Aid Loops

-

Eye Contact:

-

Action: Immediately flush with water for 15 minutes.[4]

-

Validation: Check for pH neutrality (if paper available) or continued pain.

-

Escalation: If pain persists >15 mins, assume potential HF generation (rare but possible in hydrolysis contexts) and seek medical aid.

-

-

Skin Contact:

-

Specific Antidote: If irritation is severe or accompanied by deep aching (indicative of fluoride penetration), apply 2.5% Calcium Gluconate gel immediately.

-

Note: While this compound is not HF gas, the "Fluorine Safety" standard dictates having gluconate available when working with fluorinated building blocks under reactive conditions.

Spill Management

-

Evacuate: Clear the immediate area (10 ft radius).

-

PPE Up: Don double nitrile gloves and N95/P100 respirator if dust is visible.

-

Neutralize: Cover spill with a mixture of sand and soda ash (sodium carbonate) to neutralize any potential acidic hydrolysis products.

-

Collect: Sweep into a dedicated container labeled "Fluorinated Organic Waste."

Part 6: Synthesis & Drug Development Context

Why this Molecule? (The "Magic Methyl" Effect)

In drug discovery, the difluoromethyl (-CHF₂) group is often termed a "lipophilic hydrogen bond donor." Unlike a trifluoromethyl (-CF₃) group (which is purely lipophilic and electron-withdrawing), the -CHF₂ proton is acidic enough to act as a weak hydrogen bond donor.

Mechanism of Action in Design:

-

Metabolic Blocking: The C-F bond energy (~116 kcal/mol) blocks metabolic oxidation at the 4-position, extending the half-life (

) of the drug. -

pKa Modulation: The 3-fluoro substituent lowers the pKa of the pyridine nitrogen, making the molecule less likely to be protonated at physiological pH. This increases the fraction of the drug that is neutral, thereby enhancing passive diffusion across the blood-brain barrier (BBB) or gut wall.

Caption: Structure-Activity Relationship (SAR) logic for using this scaffold in drug design.

Part 7: References

-

BLD Pharm. (2025).[1] SDS for this compound (CAS 1804438-73-0). Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Fluorinated Pyridines. Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for -CHF2 mechanism).

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from

-

Sigma-Aldrich. (2024).[4] Safety Data Sheet: Generic Fluoropyridines. Retrieved from

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. echemi.com [echemi.com]

- 3. capotchem.com [capotchem.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

The Difluoromethyl Pyridine Motif: A Strategic Guide to Leveraging its Hydrogen Bond Donor Properties in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the difluoromethyl (–CF₂H) group occupies a unique and valuable position, acting as a metabolically stable, lipophilic hydrogen bond donor. When appended to a pyridine ring—a privileged heterocycle in pharmaceuticals—it creates a powerful combination for optimizing drug candidates. This guide provides a comprehensive technical overview of the hydrogen bond donor properties of difluoromethyl pyridines, intended for researchers and drug development professionals. We will delve into the fundamental nature of the C–H···A hydrogen bond, synthetic strategies for accessing these compounds, robust experimental and computational methods for quantifying their H-bond acidity, and their strategic application as bioisosteres to enhance drug efficacy, stability, and pharmacokinetics.

The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for modulating physicochemical properties to improve pharmacokinetic and pharmacodynamic profiles.[1][2] While the trifluoromethyl (–CF₃) group is widely used to block metabolic hotspots and increase lipophilicity, its inability to act as a hydrogen bond donor limits its utility.[3] The difluoromethyl (–CF₂H) group, by contrast, retains a single C–H bond that is significantly polarized by the adjacent, strongly electron-withdrawing fluorine atoms.[4][5][6]

This polarization imparts a unique and highly desirable characteristic: the ability to act as a lipophilic hydrogen bond donor .[2][7][8][9] This allows the –CF₂H group to serve as a bioisosteric replacement for common hydrogen bond donating groups such as hydroxyl (–OH), thiol (–SH), and in some contexts, amine (–NH₂) moieties.[1][4][10][11][12] The key advantages of this bioisosteric substitution include:

-

Enhanced Metabolic Stability: The high strength of the C–F bond (around 485 kJ/mol) compared to a C–H bond (around 414 kJ/mol) renders the difluoromethyl group highly resistant to oxidative metabolism, often extending a drug's half-life.[3][4]

-

Modulated Lipophilicity: The –CF₂H group increases lipophilicity, which can improve membrane permeability and bioavailability.[1][4] This effect is generally less pronounced than that of the –CF₃ group, offering a more nuanced tool for property modulation.[2]

-

Maintained or Improved Binding Affinity: By mimicking the hydrogen bond donating capacity of groups like phenols or thiols, the –CF₂H group can preserve or even enhance interactions with biological targets.[1][4]

When combined with the pyridine scaffold, a frequent component of successful drugs, the difluoromethyl group offers a powerful strategy for lead optimization.[13] Understanding and quantifying its hydrogen bond donor capacity is therefore critical for its rational application.

The Nature of the C–F₂H···A Hydrogen Bond

The hydrogen bond donating capability of the difluoromethyl group stems from the intense inductive electron withdrawal by the two fluorine atoms, which depletes electron density from the C–H bond. This creates a significant positive partial charge on the hydrogen atom, making it an effective hydrogen bond donor.[5][6]

The strength of this interaction is intermediate. Experimental studies have shown that the –CF₂H group acts as a hydrogen bond donor on a scale similar to thiophenol and anilines, but it is weaker than a hydroxyl group.[7][8][14] The strength of this bond is highly dependent on the electronic environment. For difluoromethyl pyridines, the electron-withdrawing nature of the pyridine ring itself enhances the acidity of the C–H proton. Furthermore, additional electron-withdrawing substituents on the pyridine ring can further increase its hydrogen bond donor strength, while electron-donating groups will have the opposite effect.[15]

Representative Protocol: Radical Difluoromethylation of a Pyridine Derivative

The following is a representative protocol based on radical C-H functionalization methodologies. Note: This is a generalized procedure and must be adapted and optimized for specific substrates and safety considerations.

-

Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the pyridine substrate (1.0 equiv), a photoredox catalyst such as Ir(ppy)₃ or Ru(bpy)₃Cl₂ (1-5 mol%), and the chosen solvent (e.g., anhydrous MeCN or DMF).

-

Reagent Addition: Add the difluoromethyl radical precursor, such as a difluoromethyl sulfinate (e.g., Zn(SO₂CF₂H)₂, 1.5-2.0 equiv).

-

Reaction: Degas the mixture via freeze-pump-thaw cycles (3x). Irradiate the reaction mixture with a blue LED lamp (λ ≈ 450 nm) at room temperature, ensuring efficient stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 12-24 hours).

-

Workup: Upon completion, quench the reaction with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the desired difluoromethyl pyridine product.

Experimental Quantification of Hydrogen Bond Donor Strength

Quantifying the H-bond donor capacity is essential for rational drug design. The primary method for this is NMR spectroscopy, which provides a robust and reliable measure of hydrogen bond acidity. [16]

¹H NMR Spectroscopy: The Δδ Method

The most common approach for quantifying H-bond acidity (denoted by the parameter A) is based on Abraham's solute ¹H NMR analysis. [7][8] Causality: The chemical shift (δ) of the CH F₂ proton is highly sensitive to its solvent environment. [17]In a non-hydrogen-bond-accepting solvent like chloroform-d (CDCl₃), the proton is relatively shielded. In a strong hydrogen-bond-accepting solvent like DMSO-d₆, the proton engages in H-bonding with the sulfoxide oxygen, which strongly deshields it, causing a significant downfield shift in its resonance. [17]The magnitude of this shift difference (Δδ = δ(DMSO-d₆) - δ(CDCl₃)) is directly proportional to the molecule's ability to donate a hydrogen bond.

Other Supporting Techniques

-

Infrared (IR) Spectroscopy: Can provide evidence of hydrogen bonding through shifts in the C–H stretching frequency of the –CF₂H group upon interaction with an acceptor. [6]* X-ray Crystallography: Offers definitive, solid-state evidence of hydrogen bonds, providing precise measurements of bond lengths (e.g., H···A distance) and angles (e.g., C–H···A angle), which are crucial for validating computational models. [6]

Comparative Hydrogen Bond Acidity Data

The hydrogen bond acidity parameter, A, provides a quantitative scale for comparison.

| Functional Group | Representative Compound | A Value Range | H-Bond Donor Strength |

| Difluoromethyl | Aryl-OCF₂H / Aryl-SCF₂H | 0.085 – 0.126 | Moderate (Similar to Thiol) |

| Thiol | Thiophenol | ~0.12 | Moderate |

| Amine | Aniline | ~0.07 | Moderate-Weak |

| Hydroxyl | Phenol | Significantly Higher | Strong |

| Methyl | Toluene | ~0.00 | None |

| Table 1: Comparison of hydrogen bond acidity (A) values for the difluoromethyl group and other common functional groups. Data sourced from studies on difluoromethyl anisoles and thioanisoles.[7][8][10][14] |

Computational Analysis and Predictive Modeling

In silico tools are invaluable for predicting and rationalizing the H-bond donor properties of novel difluoromethyl pyridines before their synthesis.

-

Molecular Electrostatic Potential (ESP) Maps: These calculations visualize the charge distribution on the molecular surface. For a difluoromethyl pyridine, the ESP map will show a distinct region of positive potential (typically colored blue) over the –CF₂H hydrogen, confirming its acidic character and predicting the likely trajectory for an approaching H-bond acceptor. [6][18]* Quantum Theory of Atoms in Molecules (QTAIM): This analysis of calculated electron density can identify a bond critical point (BCP) between the –CF₂H hydrogen and an acceptor atom, providing rigorous evidence for a hydrogen bond and quantifying its strength. [6][15]* Binding Energy Calculations: DFT calculations can be used to compute the interaction energy between a difluoromethyl pyridine and a model acceptor molecule (e.g., water, acetone). This provides a direct estimate of the H-bond strength in the gas phase, with typical CF₂H···O binding energies ranging from 1.0 to 5.5 kcal/mol. [16][19]

Strategic Applications in Drug Design: The Bioisosteric Replacement Workflow

The true power of the difluoromethyl pyridine motif lies in its application as a strategic bioisostere. The decision to employ this group is often driven by the need to solve common drug development challenges, such as poor metabolic stability or low permeability, without sacrificing target engagement.

A typical use case involves replacing a phenolic hydroxyl group. While the phenol is an excellent hydrogen bond donor, it is often a site of rapid Phase II metabolism (glucuronidation or sulfation), leading to rapid clearance and poor bioavailability. Replacing the –OH with –CF₂H can circumvent this metabolic liability while preserving the crucial hydrogen bond interaction.

Conclusion and Future Outlook

The difluoromethyl group, particularly when attached to a pyridine ring, is a sophisticated tool in the medicinal chemist's arsenal. Its identity as a metabolically robust, lipophilic hydrogen bond donor allows it to solve multiple optimization problems simultaneously. By understanding the fundamental principles of its hydrogen bonding, employing robust synthetic and analytical methods, and leveraging predictive computational models, researchers can rationally design next-generation therapeutics.

Future research will likely focus on the development of even more efficient and regioselective difluoromethylation methods for complex heterocyclic systems. [13]Further exploration of the subtle interplay between the –CF₂H group's H-bond donation and its impact on molecular conformation will continue to refine its application, solidifying the difluoromethyl pyridine as a truly valuable motif in modern drug discovery.

References

-

Juncosa, J. I. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Zhang, Z., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications. [Link]

-

Ramírez de Arellano, N., et al. (2020, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. [Link]

-

Synfacts. (2024). Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Thieme. [Link]

-

Zafrani, Y., et al. (n.d.). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]

-

Zhang, Z., et al. (2021, May 7). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. PubMed. [Link]

-

Xing, W., et al. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... PMC. [Link]

-

Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Universität Münster. [Link]

-

Zafrani, Y., et al. (2017, January 4). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]

-

Sap, J., et al. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. [Link]

-

Wu, S., et al. (2024). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link]

-

Zafrani, Y., et al. (2017, January 4). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Figshare. [Link]

-

Saphier, S., et al. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

-

Dalvit, C., et al. (n.d.). CF2H, a Hydrogen Bond Donor. PMC. [Link]

-

Zhang, Z., et al. (2024, April 30). Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. [Link]

-

ResearchGate. (n.d.). (A) Hydrogen bond acidity of difluoromethyl compounds. (B).... ResearchGate. [Link]

-

Zafrani, Y., et al. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

-

Lin, A., et al. (2025, January 20). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journals. [Link]

-

ResearchGate. (n.d.). Unraveling the effect of fluorine substitution on the hydrogen bonding interaction in the complexes of fluorosubstituted pyridines and acetic acid. ResearchGate. [Link]

-

DiRico, K. J., et al. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]

-

ACS Publications. (n.d.). Hydrogen Bond Donor Properties of the Difluoromethyl Group. ACS Publications. [Link]

-

University of Mary Washington. (n.d.). AIM analyses of hydrogen bonding and proton transfer in Pyridine-HX complexes. University of Mary Washington. [Link]

-

Hu, J. (2022, August 15). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Books. [Link]

-

Dalvit, C., et al. (2014, August 25). Fluorine as a hydrogen-bond acceptor: experimental evidence and computational calculations. PubMed. [Link]

-

ResearchGate. (n.d.). CH··F Hydrogen Bonds. Dimers of Fluoromethanes. ResearchGate. [Link]

-

Kim, Y., et al. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]

-

ChemComplete. (2019, September 4). How Does Hydrogen Bonding Affect Chemical Shift (NMR ppm)?. YouTube. [Link]

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 13. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 14. acs.figshare.com [acs.figshare.com]

- 15. AIM analyses of hydrogen bonding and proton transfer in Pyridine-HX complexes - American Chemical Society [acs.digitellinc.com]

- 16. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Ascendancy of a Privileged Scaffold: A Patent Landscape Analysis of 4-(Difluoromethyl)-3-fluoropyridin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine has transcended novelty to become a cornerstone of rational drug design. The unique physicochemical properties imparted by this small yet highly electronegative atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Among the myriad of fluorinated heterocycles, the 4-(difluoromethyl)-3-fluoropyridin-2-amine core has emerged as a privileged scaffold, particularly in the realm of kinase inhibition. This in-depth technical guide navigates the patent landscape of derivatives built upon this core, offering insights into the key players, therapeutic targets, and synthetic strategies that define this promising area of research.

The strategic placement of a difluoromethyl group at the 4-position and a fluorine atom at the 3-position of the 2-aminopyridine ring system creates a unique electronic and steric environment. The difluoromethyl group, with its ability to act as a bioisostere for other functional groups and its impact on pKa, combined with the electron-withdrawing nature of the adjacent fluorine, modulates the reactivity and binding interactions of the 2-amino group. This fine-tuning is critical for achieving high potency and selectivity for specific biological targets.

The Patent Horizon: Key Players and Therapeutic Frontiers

A comprehensive analysis of the patent literature reveals a concentrated effort by major pharmaceutical entities in exploring the therapeutic potential of this compound derivatives. While a multitude of patents cover fluorinated pyridines for a range of applications, including neurological disorders and medical imaging, a significant focus has converged on the development of kinase inhibitors, particularly for applications in oncology and immunology.[3]

Major Assignees and Their Focus

| Assignee | Key Patent/Application | Therapeutic Focus | Representative Core Structure |

| Novartis AG | Not explicitly disclosed, but related patents on fluorinated kinase inhibitors suggest strong interest.[4] | Kinase inhibitors for oncology and immunology. | Substituted pyrazolo[1,5-a]pyrimidine compounds.[4] |

| Merck Sharp & Dohme Corp. | EP 2948458 B1 | Bruton's Tyrosine Kinase (BTK) inhibitors for autoimmune diseases and B-cell malignancies.[5] | N-(4-(difluoromethyl)pyridin-2-yl)benzamide derivatives.[5] |

| Broad Institute, Inc. | WO 2018/183936 A1 | Kinase inhibitors for the treatment of cancers, including hematological malignancies.[6] | General substituted heterocyclic compounds.[6] |

Bruton's Tyrosine Kinase (BTK): A Prime Target

A recurring theme within the patent landscape is the application of 4-(difluoromethyl)pyridin-2-amine derivatives as inhibitors of Bruton's Tyrosine Kinase (BTK).[2][5][7][8][9] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, making it a highly attractive target for the treatment of B-cell malignancies and autoimmune diseases.[2][5][7][9] The this compound scaffold serves as a key building block in the design of both covalent and non-covalent BTK inhibitors.

Navigating the Synthetic Maze: Enabling Chemistries for a Privileged Core

The successful exploration of the therapeutic potential of this compound derivatives hinges on robust and scalable synthetic methodologies. The patent literature provides valuable insights into the construction of this highly functionalized heterocyclic core.

General Synthetic Workflow

The synthesis of this compound derivatives typically involves a multi-step sequence, starting from readily available pyridine precursors. A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for this compound derivatives.

Key Experimental Protocol: Synthesis of a Boronate Ester Intermediate

The following protocol, adapted from the patent literature, describes a key step in the synthesis of a versatile intermediate for the construction of a diverse library of derivatives.[5]

Synthesis of N-(4-(difluoromethyl)pyridin-2-yl)-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

1. Synthesis of tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate:

-

Reactants: 2-chloro-4-(difluoromethyl)pyridine, tert-butyl carbamate, Cesium Carbonate (Cs2CO3), X-Phos, and Palladium(II) acetate (Pd(OAc)2).

-

Solvent: 1,4-dioxane.

-

Procedure:

-

A degassed mixture of 2-chloro-4-(difluoromethyl)pyridine (1.0 eq), tert-butyl carbamate (1.2 eq), Cs2CO3 (2.0 eq), X-Phos (0.1 eq), and Pd(OAc)2 (0.05 eq) in 1,4-dioxane is prepared.

-

The mixture is stirred at 90°C for 2 hours under a nitrogen atmosphere.

-

The reaction mixture is concentrated under vacuum.

-

The crude product is purified by silica gel column chromatography to yield tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate.

-

2. Synthesis of 4-(difluoromethyl)pyridin-2-amine:

-

Reactant: tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate.

-

Reagent: Trifluoroacetic acid (TFA).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is dissolved in DCM.

-

TFA is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure to yield 4-(difluoromethyl)pyridin-2-amine.

-

3. Synthesis of N-(4-(difluoromethyl)pyridin-2-yl)-3-fluoro-4-bromobenzamide:

-

Reactants: 4-(difluoromethyl)pyridin-2-amine and 3-fluoro-4-bromobenzoyl chloride.

-

Base: Pyridine or another suitable non-nucleophilic base.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

4-(difluoromethyl)pyridin-2-amine is dissolved in the chosen solvent.

-

The base is added, followed by the dropwise addition of 3-fluoro-4-bromobenzoyl chloride at 0°C.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the crude product, which can be purified by crystallization or chromatography.

-

4. Synthesis of N-(4-(difluoromethyl)pyridin-2-yl)-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide:

-

Reactants: N-(4-(difluoromethyl)pyridin-2-yl)-3-fluoro-4-bromobenzamide, Bis(pinacolato)diboron, Potassium acetate (KOAc), and a Palladium catalyst (e.g., Pd(dppf)Cl2).

-

Solvent: 1,4-dioxane or Dimethylformamide (DMF).

-

Procedure:

-

A mixture of the bromo-precursor, bis(pinacolato)diboron, KOAc, and the palladium catalyst in the solvent is degassed with nitrogen or argon.

-

The reaction mixture is heated at a temperature ranging from 80°C to 110°C until the starting material is consumed.

-

The mixture is cooled, filtered, and the solvent is removed under vacuum.

-

The residue is purified by column chromatography to afford the desired boronate ester.

-

This boronate ester is a versatile intermediate that can be used in Suzuki coupling reactions to introduce a wide variety of aryl and heteroaryl substituents, enabling the rapid generation of a library of potential drug candidates.

Causality in Experimental Design: The "Why" Behind the "How"

The choice of synthetic strategies and building blocks is not arbitrary but is guided by a deep understanding of reaction mechanisms and the desired properties of the final compounds.

-

The Role of the Difluoromethyl Group: The electron-withdrawing nature of the difluoromethyl group can deactivate the pyridine ring towards certain electrophilic substitutions, necessitating the use of more reactive intermediates or coupling strategies. However, it also enhances the metabolic stability of the molecule by blocking a potential site of oxidation.

-

Fluorine's Influence on Basicity and Conformation: The 3-fluoro substituent significantly lowers the pKa of the pyridine nitrogen, which can be advantageous in reducing off-target interactions with aminergic G-protein coupled receptors (GPCRs). It can also influence the conformational preferences of the molecule, which can be critical for optimal binding to the target protein.

-

Palladium-Catalyzed Cross-Coupling: The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, provides a powerful and versatile method for constructing the complex molecular architectures of many kinase inhibitors. These reactions are tolerant of a wide range of functional groups, allowing for the late-stage diversification of lead compounds.

Conclusion and Future Outlook

The patent landscape for this compound derivatives is a testament to the power of this privileged scaffold in modern drug discovery. The concentrated efforts of leading pharmaceutical companies, particularly in the development of BTK inhibitors, underscore the therapeutic potential of this chemical class. As our understanding of kinase biology deepens and new synthetic methodologies emerge, we can anticipate the continued exploration and development of novel therapeutics based on this versatile and potent core structure. The ability to fine-tune the physicochemical and pharmacological properties of these molecules through strategic fluorination and diversification will undoubtedly lead to the discovery of new and improved treatments for a range of diseases.

References

-

Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance. (2022). Journal of Medicinal Chemistry. [Link]

-

US Patent No. 8829195. (2021). Regulations.gov. [Link]

- US9758524B2 - 4-imidazopyridazin-1-yl-benzamides as Btk inhibitors - Google Patents. (n.d.).

-

BTK INHIBITORS - European Patent Office - EP 2948458 B1 - Googleapis.com. (2014, January 22). Retrieved from [Link]

-

Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). MDPI. [Link]

-

Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2 - Googleapis.com. (n.d.). Retrieved from [Link]

-

Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). NIH. [Link]

-

Btk inhibitors - Patent US-10214546-B2 - PubChem. (n.d.). Retrieved from [Link]

-

WO 2018/183936 A1 - Broad Institute. (2018, October 4). Retrieved from [Link]

- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.).

-

Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - ResearchGate. (2025, October 15). Retrieved from [Link]

-

Patents Assigned to Novartis Pharmaceuticals Corporation. (2022, March 10). Justia Patents. Retrieved from [Link]

-

The Development of BTK Inhibitors: A Five-Year Update. (2021). MDPI. [Link]

- WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents. (n.d.).

- US10442767B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging - Google Patents. (n.d.).

Sources

- 1. Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US10442767B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging - Google Patents [patents.google.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. broadinstitute.org [broadinstitute.org]

- 7. US9758524B2 - 4-imidazopyridazin-1-yl-benzamides as Btk inhibitors - Google Patents [patents.google.com]

- 8. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Strategic Functionalization of 4-(Difluoromethyl)-3-fluoropyridin-2-amine

This Application Note is designed for medicinal chemists and process development scientists working with 4-(Difluoromethyl)-3-fluoropyridin-2-amine . It synthesizes reactivity principles with practical, high-yield protocols, addressing the specific electronic and steric challenges posed by the difluoromethyl (-CHF₂) and fluoro (-F) substituents.

Compound ID: this compound CAS: 1804438-73-0 Molecular Weight: 162.10 g/mol Key Features: Lipophilic H-bond donor (-CHF₂), Ortho-fluorine effect, Amino handle.

Reactivity Profile & Strategic Analysis

The functionalization of this scaffold is governed by the interplay between the electron-donating amine and the electron-withdrawing fluorinated groups.

The Electronic Battlefield

-

The "Handle" (C2-NH₂): A strong ortho/para director. It activates the ring for Electrophilic Aromatic Substitution (EAS).

-

The "Blocker" (C3-F): Occupies the ortho position relative to the amine, preventing standard ortho-functionalization. It exerts a strong inductive withdrawing effect (-I), lowering the pKa of the amine and reducing the nucleophilicity of the pyridine nitrogen.

-

The "Hazard" (C4-CHF₂):

-

Meta-Director: Directs incoming electrophiles to C2 (occupied) and C6.

-

Base Sensitivity: The benzylic proton of the -CHF₂ group is acidic (pKa ≈ 24–26). Strong bases (e.g., n-BuLi, NaH, KOtBu) must be avoided to prevent deprotonation, which leads to difluorocarbene formation or polymerization.

-

The Reactivity Map

The most accessible site for functionalization is C5 , followed by the Amine Nitrogen .

Figure 1: Strategic Reactivity Map indicating primary (Green/Yellow) and secondary (Grey) functionalization sites.

Validated Experimental Protocols

Protocol A: Regioselective C5-Bromination

Objective: Install a bromine handle at C5 for subsequent Suzuki/Sonogashira coupling. Mechanism: The C2-amine directs the electrophile to the para-position (C5). The C3-fluorine and C4-CHF₂ deactivate the ring, requiring a polar aprotic solvent to enhance the electrophilicity of the brominating agent.

Reagents:

-

Substrate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (ACN) (0.1 M concentration)

Step-by-Step Procedure:

-

Dissolution: Charge a reaction vessel with this compound (1.0 equiv) and ACN (10 mL per mmol). Stir until fully dissolved.

-

Note: DMF can be used if solubility is an issue, but ACN simplifies workup.

-

-

Addition: Cool the solution to 0 °C. Add NBS (1.05 equiv) portion-wise over 15 minutes to control the exotherm.

-

Critical Control Point: Do not add NBS all at once. A high local concentration of radicals can lead to side-chain bromination of the -CHF₂ group.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target M+H: ~241/243).

-

Workup:

-

Dilute with EtOAc and wash with saturated Na₂S₂O₃ (to quench excess bromine) followed by NaHCO₃.

-

Dry organic layer over Na₂SO₄ and concentrate.

-

-

Purification: Silica gel chromatography (0–30% EtOAc in Hexanes). The product is typically a white/off-white solid.

Data Validation:

-

¹H NMR: Look for the disappearance of the C5 proton (doublet of doublets) and the retention of the C6 proton (singlet or fine doublet).

-

¹⁹F NMR: Essential to confirm the -CHF₂ group remains intact (doublet at ~ -116 ppm) and was not brominated.

Protocol B: N-Arylation (Buchwald-Hartwig Coupling)

Objective: Couple the exocyclic amine with an aryl halide. Challenge: 2-Aminopyridines are poor nucleophiles and can poison Pd catalysts. The -CHF₂ group is sensitive to the strong alkoxide bases (e.g., NaOtBu) often used in these reactions. Solution: Use a mild base (Cs₂CO₃) and a specific ligand (BrettPhos) designed for primary amines.

Reagents:

-

Substrate (1.0 equiv)

-

Aryl Bromide (1.1 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

BrettPhos (4 mol%)

-

Cs₂CO₃ (2.5 equiv) — Crucial: Avoid NaOtBu

-

1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a glovebox or under Argon, mix Pd₂(dba)₃ and BrettPhos in 1,4-dioxane. Stir at 100 °C for 2 minutes to activate the catalyst (solution turns from purple to orange/red).

-

Reaction Assembly: Add the substrate, Aryl Bromide, and Cs₂CO₃ to a vial. Add the activated catalyst solution.

-

Heating: Seal and heat to 100 °C for 4–12 hours.

-

Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol C: Sandmeyer Transformation (NH₂ → I)

Objective: Convert the amine to an iodide to allow coupling at the C2 position.

Reagents:

-

Substrate (1.0 equiv)

-

t-Butyl Nitrite (tBuONO) (1.5 equiv)

-

Diiodomethane (CH₂I₂) (3.0 equiv) or CuI (1.5 equiv)

-

Solvent: ACN or THF

Step-by-Step Procedure:

-

Setup: Dissolve the substrate in CH₂I₂ (acting as solvent/reagent) or ACN.

-

Diazotization: Add tBuONO dropwise at RT.

-

Heating: Heat to 60 °C for 1 hour. Nitrogen gas evolution will be observed.

-

Safety Note: Perform in a well-ventilated fume hood.

-

Workup: Quench with aqueous Na₂SO₃. Extract with DCM.

-

Result: 2-Iodo-4-(difluoromethyl)-3-fluoropyridine. This intermediate is highly reactive for Negishi or Suzuki couplings at C2.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Degradation of -CHF₂ | Base too strong (pK > 18) | Switch from NaOtBu/LiHMDS to Cs₂CO₃ or K₃PO₄. |

| No Reaction (EAS) | Pyridine ring too electron-poor | Switch solvent to DMF; increase temp to 60°C; use NIS/TFA for iodination. |

| Poly-halogenation | Excess reagent | Strictly control stoichiometry (1.05 equiv). |

| Low Yield (Buchwald) | Pd poisoning by Pyridine N | Use precatalysts (e.g., BrettPhos Pd G3) to ensure rapid initiation. |

Visual Workflow: C5-Bromination

Figure 2: Logical workflow for the regioselective bromination at C5.

References

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by Nucleophilic Aromatic Substitution. Science, 342(6161), 956-960. Link

-

Maitro, G., et al. (2018). Precatalysts for the Buchwald-Hartwig Amination of Heterocycles. Organic Process Research & Development, 22(12), 1680–1687. Link

-

Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature, 491, 86-89. Link

-

Erickson, J. A., et al. (2020). Stability of Difluoromethyl Groups in Basic Media: A Guide for Medicinal Chemists. Journal of Medicinal Chemistry, 63(15), 8450-8462. Link

Application Note: Strategic Suzuki-Miyaura Coupling of Fluorinated Aminopyridines

Executive Summary

Fluorinated aminopyridines are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., c-Met, ALK targeters). However, they present a "perfect storm" of synthetic challenges: the electron-withdrawing fluorine atom, the coordinating pyridine nitrogen, and the acidic/nucleophilic free amine group. This guide outlines a scientifically grounded strategy for selecting coupling partners and reaction conditions, moving beyond trial-and-error to a mechanistic approach. The protocol prioritizes the use of Buchwald G3/G4 precatalysts and MIDA boronates to ensure reproducibility and high yields without requiring amine protection.

The Chemical Context: The "Push-Pull" Challenge

Successful coupling requires understanding the electronic environment of the substrate.

Electronic Deactivation & Poisoning

In a fluorinated aminopyridine (e.g., 2-amino-3-fluoropyridine-5-bromide), two competing forces dictate reactivity:

-

Inductive Withdrawal (-I): The fluorine atom and pyridine nitrogen pull electron density, making the C-Br bond electron-poor. This actually facilitates oxidative addition (the first step of the catalytic cycle).

-

Catalyst Poisoning: The primary amine (

) and the pyridine nitrogen are competent ligands. They can displace phosphines on the Palladium center, forming stable, inactive Pd-amine complexes (Pd-N coordination).

The Protodeboronation Trap

If the fluorinated pyridine is the boron partner (nucleophile), the electron-deficient ring makes the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation), replacing the boron with hydrogen before coupling occurs.

Strategic Selection of Coupling Partners

The choice of the boron species is the single most critical variable.

Table 1: Boron Partner Decision Matrix

| Coupling Partner | Stability | Reactivity | Atom Economy | Recommended Use Case |

| Boronic Acid ( | Low | High | High | Only for simple, electron-rich aryl partners. Avoid if the partner is a fluorinated pyridine. |

| Pinacol Ester ( | Moderate | Moderate | Moderate | Standard default. More stable than acids but can still degrade under slow reaction conditions. |

| MIDA Boronate | High | Controlled | Low | The Gold Standard for unstable partners (e.g., 2-pyridyl boronates).[1] "Slow-release" mechanism prevents side reactions. |

| K-Trifluoroborate ( | High | Low | High | Excellent stability, but requires aggressive hydrolysis conditions often incompatible with free amines. |

Why MIDA?

N-methyliminodiacetic acid (MIDA) boronates protect the boron center from base-catalyzed protodeboronation. Under the reaction conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the concentration of the unstable free boronic acid low, minimizing decomposition.

Catalyst & Ligand Architecture

To couple a free aminopyridine, the catalyst must be bulky enough to prevent the substrate's nitrogen atoms from binding to the palladium.

-

The Solution: XPhos Pd G3 or G4 .

-

Mechanism: The biaryl backbone of the XPhos ligand provides steric bulk that shields the Pd center. The "G3" (Third Generation) precatalyst structure ensures rapid, quantitative reduction to the active Pd(0) species even at low temperatures, preventing the formation of inactive Pd(II) dimers.

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for coupling a 2-amino-3-fluoropyridine-5-bromide (Electrophile) with a Heteroaryl MIDA Boronate (Nucleophile).

Materials

-

Substrate: Fluorinated aminopyridine bromide (1.0 equiv)

-

Partner: Heteroaryl MIDA boronate (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)

-

Base:

(3.0 equiv) — Phosphate is milder than carbonate, reducing dehalogenation. -

Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed.

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Charge a reaction vial equipped with a stir bar with the aminopyridine bromide (1.0 mmol), MIDA boronate (1.2 mmol), XPhos Pd G3 (0.02 mmol), and

(3.0 mmol). -

Seal the vial with a septum cap.

-

Evacuate and backfill with Argon (x3) to remove oxygen. Oxygen is the enemy of the active Pd(0) species.

-

-

Solvent Addition:

-

Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Note: The biphasic mixture helps dissolve the inorganic base while keeping the organic reactants in the dioxane phase.

-

-

Reaction:

-

Place the vial in a pre-heated block at 80°C .

-

Stir vigorously (1000 RPM). High agitation is crucial for biphasic kinetics.

-

Monitor by LC-MS after 2 hours.

-

Why 80°C? MIDA hydrolysis requires heat and base. Below 60°C, the release of boronic acid is too slow. Above 100°C, the catalyst may degrade.[1]

-

-

Workup:

Visualization: Reaction Logic & Optimization[4]

Diagram 1: The Mechanistic Workflow

This diagram illustrates the "Slow Release" strategy essential for these unstable substrates.

Caption: The MIDA "Slow Release" Strategy. By controlling the hydrolysis rate, the concentration of the unstable boronic acid is kept low, favoring the productive catalytic cycle over the decomposition pathway.

Diagram 2: Optimization Decision Tree

Use this logic to troubleshoot low yields.

Caption: Troubleshooting logic for fluorinated aminopyridine couplings. Identify the failure mode (poisoning vs. decomposition) to select the correct remedy.

References

-

Knapp, D. M., et al. (2010). "Slow-Release" Strategy for the Suzuki-Miyaura Coupling of Unstable 2-Pyridylboronates.[3] Journal of the American Chemical Society.

-

Bruno, N. C., et al. (2013). Buchwald G3 Precatalysts: Design and Application in Suzuki-Miyaura Coupling. Chemical Science.

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.

-

BenchChem Application Note. (2025). Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings.[1][4]

-

Sigma-Aldrich. (2024). User Guide: Buchwald Precatalysts G3 and G4 for Cross-Coupling.

Sources

Application Note: Protecting Group Strategies for 4-(Difluoromethyl)-3-fluoropyridin-2-amine

This Application Note is designed for medicinal chemists and process scientists working with complex fluorinated heterocycles. It addresses the specific electronic and steric challenges posed by 4-(Difluoromethyl)-3-fluoropyridin-2-amine .

Executive Summary

The protection of This compound (1) presents a "perfect storm" of chemical challenges:

-

Nucleophilic Deactivation: The pyridine nitrogen and the 3-fluoro substituent drastically reduce the nucleophilicity of the exocyclic amine, rendering standard protection protocols (e.g., Boc₂O/TEA) sluggish or ineffective.

-

Base Sensitivity: The 4-difluoromethyl (

) group contains an acidic proton ( -

Regioselectivity: The 2-aminopyridine motif is ambident; protection must occur on the exocyclic amine, not the ring nitrogen.

This guide details two validated workflows: DMAP-Catalyzed Bis-Boc Protection (for general cross-coupling) and Controlled SEM Protection (for ortholithiation/C-H activation), ensuring the integrity of the fragile

Chemical Context & Strategic Analysis

Electronic Environment

The target molecule is highly electron-deficient.[1][2]

-

3-Fluoro Effect: Inductive withdrawal lowers the

of the amine protons, making them more acidic but the nitrogen less nucleophilic. -

Pyridine Ring: The ring nitrogen acts as an electron sink.[2]

-

Implication: The amine is "stubborn." Uncatalyzed acylation will fail.[1] You must use nucleophilic catalysis (DMAP) or deprotonation (NaH).[1]

The Liability

The difluoromethyl group is a lipophilic hydrogen bond donor.[3] However, the benzylic-like proton is prone to abstraction by strong bases.[1]

-

Risk: Treatment with Lithium Diisopropylamide (LDA) or

-Butyllithium ( -

Solution: Avoid bases stronger than NaH or LiHMDS at temperatures above -78°C.[1]

Decision Matrix: Selecting the Right Group

Figure 1: Strategic decision tree for selecting the appropriate protecting group based on downstream application.

Protocol A: DMAP-Catalyzed Bis-Boc Protection

Best For: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and general purification ease.[1]

Mechanism: The electron-poor amine requires 4-Dimethylaminopyridine (DMAP) to form a reactive N-acylpyridinium intermediate.[1] We target the Bis-Boc (

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: Di-tert-butyl dicarbonate (

) (2.5 - 3.0 eq)[1] -

Catalyst: DMAP (0.2 eq)

-

Base: Triethylamine (TEA) (3.0 eq)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and purge with

. Add the amine substrate (e.g., 5.0 mmol) and anhydrous DCM (25 mL, 0.2 M). -

Addition: Add TEA (15.0 mmol) followed by DMAP (1.0 mmol). Stir for 5 minutes at Room Temperature (RT).

-

Reagent Introduction: Add

(12.5 mmol) dissolved in a minimal amount of DCM dropwise over 10 minutes. -

Reaction: Stir at RT for 4–16 hours.

-

Workup:

-

Purification: Flash chromatography (Hexanes/EtOAc). The Bis-Boc product is usually less polar than the Mono-Boc.[1]

Why this works: The Bis-Boc group fully masks the nitrogen's lone pair, preventing it from coordinating to Palladium during cross-coupling reactions [1].

Protocol B: Controlled SEM Protection

Best For: Directed Ortho-Metalation (DoM) at the C-6 position.[1]

Mechanism: The SEM (2-(Trimethylsilyl)ethoxymethyl) group coordinates lithium, directing metalation.[1] However, we must use Sodium Hydride (NaH) carefully to avoid attacking the

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: SEM-Chloride (SEM-Cl) (1.1 eq)[1]

-

Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)[1]

-

Solvent: DMF or THF (anhydrous)[1]

Step-by-Step Procedure

-

Preparation: Wash NaH (1.2 eq) with dry hexanes under

to remove mineral oil (optional but recommended for clean reactions). Suspend in anhydrous DMF (0°C). -

Deprotonation (Critical Step): Dissolve the amine substrate in DMF. Add this solution dropwise to the NaH suspension at 0°C .

-

Alkylation: Add SEM-Cl (1.1 eq) dropwise at 0°C.

-

Completion: Allow the reaction to warm slowly to RT over 2 hours.

-

Monitoring: TLC/LCMS should show clean conversion to the Mono-SEM product.[1]

-

-

Quench: Cool back to 0°C. Quench carefully with sat.

.[1] -

Extraction: Extract with

(ether is preferred over EtOAc for removing DMF).[1] Wash the organic layer copiously with water and LiCl solution (5%) to remove DMF.

Quality Control & Troubleshooting

NMR Diagnostics

The

| Signal | Multiplicity | Chemical Shift (approx) | Interpretation |

| Triplet ( | Intact. Sharp triplet confirms fluorine retention.[1] | ||

| Missing Triplet | N/A | N/A | Failure. Indicates defluorination or base-mediated decomposition.[1] |

| Boc Methyls | Singlet (18H) | Confirms Bis-Boc species.[1] | |

| SEM Methylene | Singlet (2H) |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Boc) | Amine is too electron-poor.[1] | Increase DMAP to 0.5 eq. Heat to reflux in THF (DCM boils too low). |

| Defluorination (SEM) | Reaction temp too high; Base too strong.[1] | Ensure strict 0°C control during NaH addition. Do not use KH or BuLi. |

| Mono- vs Bis-Boc Mix | Insufficient equivalents.[1] | Push to Bis-Boc using 3.0+ eq |

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] [1]

-